
3,3-Dimethylundec-1-EN-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylundec-1-EN-4-OL is an organic compound with the molecular formula C13H26O. It is a branched alkene with a hydroxyl group attached to the fourth carbon atom. This compound is known for its unique structure, which includes a double bond at the first carbon and two methyl groups at the third carbon. It is used in various chemical and industrial applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylundec-1-EN-4-OL can be achieved through several methods. One common approach involves the reaction of 3,3-Dimethylundec-1-ENE with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include the use of solvents and purification steps to isolate the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3,3-Dimethylundec-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-Dimethylundec-1-EN-4-one or 3,3-Dimethylundec-1-EN-4-al.
Reduction: Formation of 3,3-Dimethylundecanol.
Substitution: Formation of 3,3-Dimethylundec-1-EN-4-chloride or 3,3-Dimethylundec-1-EN-4-amine.
科学的研究の応用
3,3-Dimethylundec-1-EN-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3,3-Dimethylundec-1-EN-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond and methyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions.
類似化合物との比較
Similar Compounds
3,3-Dimethylundecane: Lacks the double bond and hydroxyl group, making it less reactive.
3,3-Dimethylundec-1-EN-4-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.
3,3-Dimethylundec-1-EN-4-al: Contains an aldehyde group, which also alters its chemical properties.
Uniqueness
3,3-Dimethylundec-1-EN-4-OL is unique due to its combination of a double bond, hydroxyl group, and branched structure. This combination provides a balance of reactivity and stability, making it valuable for various applications in research and industry.
特性
CAS番号 |
113317-62-7 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC名 |
3,3-dimethylundec-1-en-4-ol |
InChI |
InChI=1S/C13H26O/c1-5-7-8-9-10-11-12(14)13(3,4)6-2/h6,12,14H,2,5,7-11H2,1,3-4H3 |
InChIキー |
LPRSAFOINQJRRX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C(C)(C)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


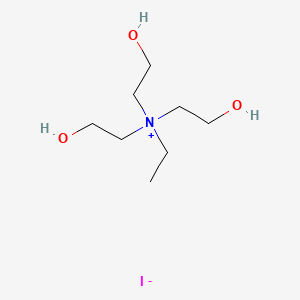
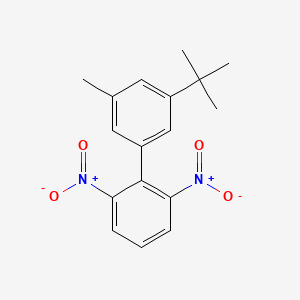
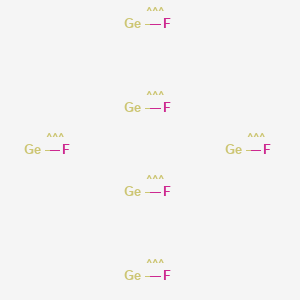
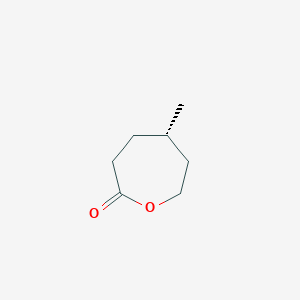
![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
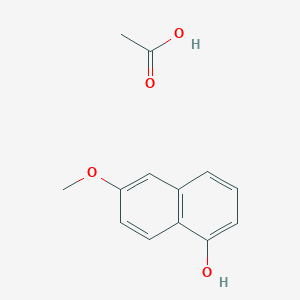
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)
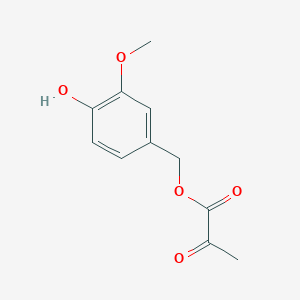
![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
